molecular formula C11H12ClN5O2 B12929300 N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide

N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide

Cat. No.: B12929300
M. Wt: 281.70 g/mol
InChI Key: ISIBOOILMPJEEI-NSCUHMNNSA-N
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Description

N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorobut-2-en-1-yl group attached to the purine ring, along with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide typically involves the reaction of a purine derivative with a chlorobut-2-en-1-yl halide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.

    Substitution: The chlorobut-2-en-1-yl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted purine derivatives.

Scientific Research Applications

N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including antiviral or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Chlorobut-2-en-1-yl)-2,2-dimethylpropanamide: A related compound with a similar chlorobut-2-en-1-yl group but different structural features.

    N-(4-Chlorobut-2-en-1-yl)-2,2-dimethylpropanamide: Another similar compound with slight variations in the purine ring structure.

Uniqueness

N-(7-(4-Chlorobut-2-en-1-yl)-6-oxo-6,7-dihydro-1H-purin-2-yl)acetamide stands out due to its unique combination of the purine ring and chlorobut-2-en-1-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12ClN5O2

Molecular Weight

281.70 g/mol

IUPAC Name

N-[7-[(E)-4-chlorobut-2-enyl]-6-oxo-1H-purin-2-yl]acetamide

InChI

InChI=1S/C11H12ClN5O2/c1-7(18)14-11-15-9-8(10(19)16-11)17(6-13-9)5-3-2-4-12/h2-3,6H,4-5H2,1H3,(H2,14,15,16,18,19)/b3-2+

InChI Key

ISIBOOILMPJEEI-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)C/C=C/CCl

Canonical SMILES

CC(=O)NC1=NC2=C(C(=O)N1)N(C=N2)CC=CCCl

Origin of Product

United States

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